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molecular formula C10H11FN2O2S B8412155 2-cyano-3-fluoro-N-isopropylbenzenesulphonamide

2-cyano-3-fluoro-N-isopropylbenzenesulphonamide

Cat. No. B8412155
M. Wt: 242.27 g/mol
InChI Key: HPUWBSKJNPBOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379157

Procedure details

To a solution of 5.2 ml of isopropylamine in 50 ml of diethyl ether cooled in an ice bath, a solution of 4.4 g of 2-cyano-3-fluorobenzenesulphonylchloride in 50 ml of diethylether was added dropwise while stirring; reaction temperature approx. 5° C. After leaving to stand at room temperature for one hour, the reaction mixture was washed twice with ice water, dried on anhydrous Na2SO4, filtered and evaporated to dryness. The desired product was obtained in a yield of 4.16 g; melting-point 97°-105° C.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[S:14](Cl)(=[O:16])=[O:15])#[N:6]>C(OCC)C>[C:5]([C:7]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:8]=1[S:14]([NH:4][CH:1]([CH3:3])[CH3:2])(=[O:16])=[O:15])#[N:6]

Inputs

Step One
Name
Quantity
5.2 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1F)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction temperature approx. 5° C
CUSTOM
Type
CUSTOM
Details
After leaving
WASH
Type
WASH
Details
the reaction mixture was washed twice with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1F)S(=O)(=O)NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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